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molecular formula C11H10O2 B072836 Cyclopentadienebenzoquinone CAS No. 1200-89-1

Cyclopentadienebenzoquinone

Cat. No. B072836
M. Wt: 174.2 g/mol
InChI Key: FQLRTGXTYFCECH-UHFFFAOYSA-N
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Patent
US06642424B2

Procedure details

A solution of tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione (14) (26.13 g, 150 mmol) in acetone (100 ml) was cooled to 0° C. on an ice-bath. To the solution was added saturated aqueous NaHCO3 (33 ml). To the mixture was added dropwise 34.5% aqueous hydrogen peroxide (142 ml) while keeping at 0° C. After the addition, the reaction mixture was stirred at 0° C. for 1 hr and then water (100 ml) was added. From the mixture solution, the product was extracted with diethyl ether (total 700 ml). The extract was washed with saturated aqueous NaCl and dried over magnesium sulfate, and the solvent was distilled off under reduced pressure to afford as the residue 4,5-epoxy-tricyclo[6.2.1.02,7]undec-9-ene-3,6-dione (15) (28.06 g, 148 mmol, 98.35% yield) in light ID yellowish white crystals.
Quantity
26.13 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step Two
Quantity
142 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:11][CH:8]([CH:9]=[CH:10]1)[CH:7]1[CH:2]2[C:3](=[O:13])[CH:4]=[CH:5][C:6]1=[O:12].C([O-])(O)=[O:15].[Na+].OO.O>CC(C)=O>[O:15]1[CH:4]2[CH:5]1[C:6](=[O:12])[CH:7]1[CH:2]([C:3]2=[O:13])[CH:1]2[CH2:11][CH:8]1[CH:9]=[CH:10]2 |f:1.2|

Inputs

Step One
Name
Quantity
26.13 g
Type
reactant
Smiles
C12C3C(C=CC(C3C(C=C1)C2)=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
33 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
142 mL
Type
reactant
Smiles
OO
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 0° C. for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
while keeping at 0° C
ADDITION
Type
ADDITION
Details
After the addition
EXTRACTION
Type
EXTRACTION
Details
From the mixture solution, the product was extracted with diethyl ether (total 700 ml)
WASH
Type
WASH
Details
The extract was washed with saturated aqueous NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O1C2C(C3C4C=CC(C3C(C21)=O)C4)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 148 mmol
AMOUNT: MASS 28.06 g
YIELD: PERCENTYIELD 98.35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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